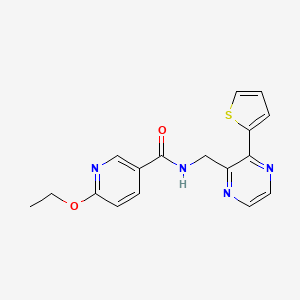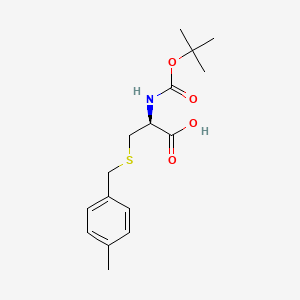![molecular formula C23H28ClN3O5 B3000934 N-(2-(4-(2-(o-tolyloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride CAS No. 1330305-27-5](/img/structure/B3000934.png)
N-(2-(4-(2-(o-tolyloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-(2-(o-tolyloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C23H28ClN3O5 and its molecular weight is 461.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound, also known as N-(2-{4-[2-(2-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}ETHYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE HYDROCHLORIDE, is a part of a series of compounds synthesized as prospective novel atypical antipsychotic agents . The primary targets of these compounds are D2 dopamine receptors and 5-HT2A serotonin receptors . These receptors play a crucial role in the regulation of mood, cognition, and behavior.
Mode of Action
The compound interacts with its targets by acting as an antagonist . It binds to D2 dopamine receptors and 5-HT2A serotonin receptors, blocking their activation . This blockade of receptors can lead to changes in neurotransmitter levels and neuronal activity, which can alleviate symptoms of psychiatric disorders such as schizophrenia .
Biochemical Pathways
The compound’s action primarily affects the dopaminergic and serotonergic pathways. By blocking D2 receptors, it can modulate the dopaminergic pathway, which is often overactive in conditions like schizophrenia . Similarly, by blocking 5-HT2A receptors, it can regulate the serotonergic pathway, which is also implicated in various psychiatric disorders .
Pharmacokinetics
Similar compounds in this class are designed to have favorable adme (absorption, distribution, metabolism, and excretion) properties for good bioavailability
Result of Action
The molecular and cellular effects of the compound’s action would be a decrease in the overactivity of the dopaminergic and serotonergic pathways . This could result in a reduction of psychiatric symptoms, such as hallucinations and delusions in schizophrenia .
Properties
IUPAC Name |
N-[2-[4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5.ClH/c1-17-4-2-3-5-19(17)29-15-22(27)26-12-10-25(11-13-26)9-8-24-23(28)18-6-7-20-21(14-18)31-16-30-20;/h2-7,14H,8-13,15-16H2,1H3,(H,24,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMLFZZSWHMVQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)CCNC(=O)C3=CC4=C(C=C3)OCO4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorobenzyl)furan-2-carboxamide](/img/structure/B3000851.png)

![3-(2,4-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3000854.png)
![2-Methyl-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B3000855.png)

![1-Methyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B3000858.png)
![tert-Butyl 4-[2-(2-bromo-4-nitrophenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B3000860.png)



![Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate](/img/new.no-structure.jpg)
![bicyclo[3.1.1]heptan-2-amine hydrochloride](/img/structure/B3000870.png)

![Methyl 5-[1-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B3000874.png)
